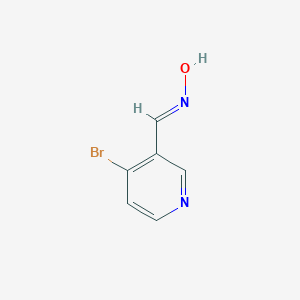

(E)-4-bromonicotinaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(E)-4-bromonicotinaldehyde oxime” is an organic compound that belongs to the class of compounds known as oximes . Oximes are organic compounds with the general formula RR’C=N−OH, where R is an organic side-chain and R’ may be hydrogen, forming an aldoxime, or another organic group, forming a ketoxime .

Synthesis Analysis

Oximes are usually generated by the reaction of hydroxylamine with aldehydes or ketones . The synthesis of oximes involves a condensation reaction of an aldehyde or a ketone with hydroxylamine . The use of m-CPBA as an oxidant in ethyl acetate enables an efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions .Molecular Structure Analysis

Oximes can often have two different geometric stereoisomeric forms according to the E/Z configuration . Oximes have three characteristic bands in the infrared spectrum, whose wavelengths corresponding to the stretching vibrations of its three types of bonds: 3600 cm −1 (O−H), 1665 cm −1 (C=N) and 945 cm −1 (N−O) .Chemical Reactions Analysis

The hydrolysis of oximes proceeds easily by heating in the presence of various inorganic acids, and the oximes decompose into the corresponding ketones or aldehydes, and hydroxylamines . The reduction of oximes by sodium metal, sodium amalgam, hydrogenation, or reaction with hydride reagents produces amines .Physical And Chemical Properties Analysis

Oximes exist as colorless crystals or as thick liquids and are poorly soluble in water . Oximes have about 3 characteristics bands with wave numbers measuring 3600 (O−H), 945 (N−O) and 1665 (C=N) in the infrared spectrum .Mechanism of Action

Safety and Hazards

Future Directions

Recent developments on oximes aim to improve the blood-brain barrier penetration for the treatment of organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

properties

IUPAC Name |

(NE)-N-[(4-bromopyridin-3-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-1-2-8-3-5(6)4-9-10/h1-4,10H/b9-4+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSTYZVVGNQHMN-RUDMXATFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)C=NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC(=C1Br)/C=N/O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592925 |

Source

|

| Record name | N-[(E)-(4-Bromopyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-bromonicotinaldehyde oxime | |

CAS RN |

154237-69-1 |

Source

|

| Record name | N-[(E)-(4-Bromopyridin-3-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)

![2-chloro-5-ethyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B179793.png)

![8-Azaspiro[4.5]decan-1-one](/img/structure/B179795.png)